(6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methoxyphenyl)piperazino]methanone
Description
The compound (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methoxyphenyl)piperazino]methanone is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with isopropyl and methyl groups, coupled with a 4-(4-methoxyphenyl)piperazinyl methanone moiety.
Properties
IUPAC Name |
(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-15(2)20-14-19(21-16(3)25-26(4)22(21)24-20)23(29)28-12-10-27(11-13-28)17-6-8-18(30-5)9-7-17/h6-9,14-15H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWFVFVOJPCDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (central nervous system)
In vitro studies revealed that the compound demonstrated effective growth inhibition at concentrations ranging from 3.79 µM to 42.30 µM against these cell lines.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with specific receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : It can affect receptor functions that are critical for cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure and biological activity is crucial for optimizing the compound's efficacy. Key structural features influencing activity include:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole moiety | Enhances DNA interaction |
| Isopropyl substitution | Modulates lipophilicity and cellular uptake |
| Pyrazole ring | Imparts kinase inhibition properties |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
Study on MCF7 Cells
A study assessed the compound's cytotoxicity on MCF7 cells, revealing an IC50 value of approximately 3.25 mg/mL, indicating significant growth inhibition.
In Vivo Studies
In vivo evaluations demonstrated the compound's potential to reduce tumor sizes in animal models, supporting its application as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[3,4-b]pyridine core : Contributes to planar aromaticity, enabling π-π stacking interactions.
- 4-(4-Methoxyphenyl)piperazinyl group : The methoxy group may influence electronic properties and receptor binding affinity.
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with analogs reported in recent literature, focusing on synthesis, stereochemical considerations, and functional group impacts.
Structural Analogs from Pyrazole and Hydrazone Derivatives
Evidence from hydrazone and pyrazole-based syntheses (e.g., compounds 11a,b and 8b in Scheme 2 and 3 of ) highlights key differences:
Key Observations :
- Synthetic Flexibility : The target compound’s synthesis involves multi-step condensation, contrasting with simpler diazotization routes for hydrazones .
- Lipophilicity : The isopropyl and methyl groups in the target compound likely increase its logP compared to less substituted analogs like 8b , impacting bioavailability.
Chirality and Stereochemical Impact
For instance:
- Tartaric Acid Comparison : Unlike tartaric acid’s enantiomers (with distinct optical activities), the target compound’s planar pyrazolopyridine core may reduce stereochemical complexity. However, the piperazine ring could adopt chair or boat conformations, influencing receptor interactions.
Functional Group Contributions
- Methoxy Group: The 4-methoxyphenyl substituent may enhance electron-donating effects, stabilizing charge-transfer interactions in receptor binding—a feature absent in non-methoxy analogs like 11a,b.
- Pyrazolo[3,4-b]pyridine vs.
Research Findings and Implications
- Synthetic Reproducibility: The target compound’s synthesis (similar to methods in ) requires precise control of solvent systems (e.g., ethanol/DMF) and catalysts (piperidine), which may limit scalability compared to hydrazone derivatives .
- Biological Activity: While direct data on the compound’s bioactivity is unavailable, structurally related pyrazoles and piperazines are associated with antimicrobial and antipsychotic effects.
- Environmental and Health Considerations : and underscore the need to evaluate VOC emissions and cytotoxicity in 3D culture models, though these aspects remain unexplored for the target compound .
Biological Activity
The compound (6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(4-methoxyphenyl)piperazino]methanone is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O with a molecular weight of 362.4 g/mol. The structure features a pyrazolo[3,4-b]pyridine core linked to a piperazine moiety, which contributes to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Case Study 1 : A series of derivatives were synthesized and tested against various cancer cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating significant antiproliferative effects. Notably, some derivatives showed IC50 values as low as 0.75 µM against specific cancer types .
- Case Study 2 : In vitro studies demonstrated that certain compounds induced apoptosis in cancer cells by modulating key signaling pathways. For example, one derivative increased the BAX/Bcl-2 ratio significantly, indicating its potential as an apoptotic inducer .
Antitubercular Activity
The compound's structural analogs have also been evaluated for their antitubercular activity:
- Research Findings : A study designed a series of substituted piperazine derivatives that showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . These findings support the exploration of pyrazolo[3,4-b]pyridine derivatives as potential antitubercular agents.
The mechanisms underlying the biological activities of these compounds involve interactions with specific molecular targets:
- Enzyme Inhibition : Many pyrazolo[3,4-b]pyridine derivatives inhibit enzymes implicated in cancer progression and microbial resistance.
- Receptor Modulation : Compounds have been shown to act as ligands for various receptors involved in cellular signaling pathways.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold significantly affect biological activity:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| C3 | Alkyl group | Increased potency |
| C5 | Aromatic ring | Enhanced selectivity |
| N1 | Heteroatom | Broadened spectrum |
These insights guide future design strategies for developing more potent analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
